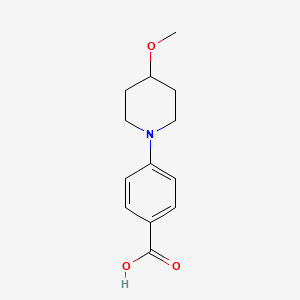

4-(4-Methoxypiperidin-1-yl)benzoic acid

Übersicht

Beschreibung

4-(4-Methoxypiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoic acid moiety substituted with a methoxypiperidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-methoxypiperidine with a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced, especially at the benzoic acid moiety, to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxypiperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(4-formylpiperidin-1-yl)benzoic acid.

Reduction: Formation of 4-(4-methoxypiperidin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 4-(4-Methoxypiperidin-1-yl)benzoic acid serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research indicates that this compound may interact with biological macromolecules, making it a subject of interest in pharmacological studies. Its potential interactions include:

- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes crucial for the survival of pathogens, such as Mycobacterium tuberculosis. For instance, certain piperidine derivatives have shown promising results in inhibiting DprE1, an enzyme vital for bacterial survival.

- Antimycobacterial Activity : Some studies report significant antimycobacterial properties, with minimal inhibitory concentrations against Mycobacterium tuberculosis ranging from 0.03 to 0.24 μg/mL.

Medicine

The compound has been investigated for its therapeutic potential in various medical applications:

- Drug Development : It is explored as a precursor in the synthesis of pharmaceuticals targeting diseases like tuberculosis and other infections.

- Pharmacological Properties : Initial studies indicate potential for anti-inflammatory and analgesic effects, although further research is necessary to establish these claims.

Case Studies and Research Findings

Numerous studies have documented the biological activity of piperidine derivatives similar to this compound:

- Antimycobacterial Activity : A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, indicating that structural modifications could enhance their activity.

- Enzyme Inhibition Studies : Research has shown that certain derivatives can inhibit DprE1 enzyme activity, providing insights into their potential use as antitubercular agents.

- Pharmacological Investigations : Additional studies are underway to evaluate the analgesic and anti-inflammatory properties of related compounds, which may lead to novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypiperidine group can interact with various enzymes or receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

4-(4-Methylpiperidin-1-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

4-(4-Hydroxypiperidin-1-yl)benzoic acid: Contains a hydroxyl group instead of a methoxy group.

4-(4-Ethoxypiperidin-1-yl)benzoic acid: Features an ethoxy group instead of a methoxy group.

Uniqueness: 4-(4-Methoxypiperidin-1-yl)benzoic acid is unique due to the presence of the methoxypiperidine group, which imparts specific chemical and biological properties. This makes it distinct from its analogs and valuable for targeted research applications.

Biologische Aktivität

4-(4-Methoxypiperidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a piperidine ring with a methoxy group at the 4-position. Its molecular formula is CHNO, and it has a molecular weight of 219.28 g/mol. The presence of the piperidine ring is significant as it contributes to the compound's pharmacological properties, particularly its ability to interact with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antimycobacterial Activity : Some studies have shown that derivatives of piperidine compounds, similar to this compound, exhibit significant antimycobacterial properties. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the range of 0.03 to 0.24 μg/mL .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain piperidine derivatives are known to inhibit DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis, thereby presenting potential as antitubercular agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Binding : The compound's structural attributes allow it to bind effectively to various receptors and enzymes, influencing their activity and potentially leading to therapeutic effects.

- Structural Modifications : Modifications in the piperidine ring or substituents on the benzoic acid moiety can significantly alter biological activity. For instance, replacing certain groups can enhance or diminish antimycobacterial activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of piperidine-based compounds for their biological activities:

- Antimycobacterial Studies : A study reported on the synthesis of several piperidine derivatives, including those similar to this compound. These compounds were tested in vitro against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values indicating potent activity against both drug-susceptible and resistant strains .

- Cytotoxicity Assessments : In evaluating the safety profile of these compounds, cytotoxicity assays revealed that while some derivatives exhibited low toxicity (IC50 values > 10 μg/mL), others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structural optimization in developing safe therapeutic agents .

- Molecular Docking Studies : Molecular docking studies have been employed to predict how well these compounds interact with target enzymes such as DprE1. These studies suggest that specific structural features are crucial for binding affinity and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(Piperidin-1-yl)benzoic acid | 22090-24-0 | 0.96 |

| 3-(Piperidin-1-yl)benzoic acid | 77940-94-4 | 0.94 |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 406233-26-9 | 1.00 |

| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 514209-40-6 | 1.00 |

| 2-Morpholin-4-ylmethylbenzoic acid | 868543-19-5 | 0.82 |

This table illustrates how variations in substitution patterns can influence biological activity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

4-(4-methoxypiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGCMZGIXJHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.